Cas no 4538-10-7 (1,2-Propanediamine, N2-(2-amino-1-methylethyl)-)

1,2-Propanediamine, N2-(2-amino-1-methylethyl)- structure
4538-10-7 structure
Product Name:1,2-Propanediamine, N2-(2-amino-1-methylethyl)-
CAS No:4538-10-7
MF:C6H17N3
MW:131.219280958176
CID:3989813
PubChem ID:117253
Update Time:2025-04-22

1,2-Propanediamine, N2-(2-amino-1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediamine, N2-(2-amino-1-methylethyl)-
    • 2,2'-Iminobis(1-propanamine)
    • 3,5-Dimethyldiethylenetriamine
    • DHDJPXLJQOSTBD-UHFFFAOYSA-N
    • EINECS 247-044-9
    • DTXSID00948392
    • N~2~-(1-Aminopropan-2-yl)propane-1,2-diamine
    • 4538-10-7
    • AKOS006364252
    • SCHEMBL2020040
    • 25497-48-7
    • N-(2-Aminomethylethyl)propane-1,2-diamine
    • Inchi: 1S/C6H17N3/c1-5(3-7)9-6(2)4-8/h5-6,9H,3-4,7-8H2,1-2H3
    • InChI Key: DHDJPXLJQOSTBD-UHFFFAOYSA-N
    • SMILES: N(C(C)CN)C(C)CN

Computed Properties

  • Exact Mass: 131.142247555Da
  • Monoisotopic Mass: 131.142247555Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 57.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 64.1Ų

1,2-Propanediamine, N2-(2-amino-1-methylethyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tributylphosphine ,  Triruthenium dodecacarbonyl Solvents: Tetrahydrofuran
Reference
Ruthenium-catalyzed synthesis of piperazines
Jenner, G.; et al, Journal of Molecular Catalysis, 1988, 45(2), 165-8

1,2-Propanediamine, N2-(2-amino-1-methylethyl)- Raw materials

1,2-Propanediamine, N2-(2-amino-1-methylethyl)- Preparation Products

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